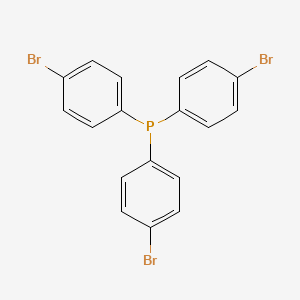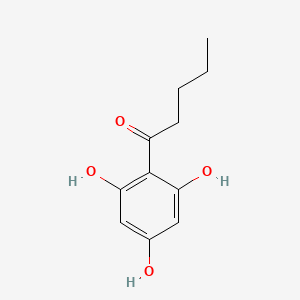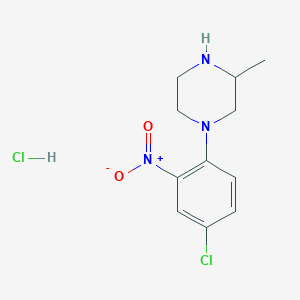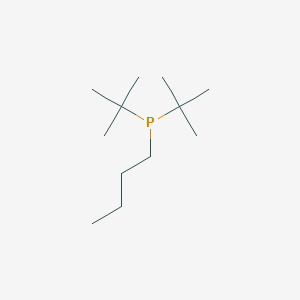
Di-t-butyl(n-butyl)phosphine
描述
Di-tert-butylphosphine is a type of phosphine ligand that is used in the synthesis of a variety of other ligands . It is also known by the synonym Bis (tert-butyl)phosphine .
Synthesis Analysis
Di-tert-butylphosphine can be synthesized through a variety of methods. One such method involves reacting methanesulfonic acid with a palladium solution and tri-tert-butylphosphino . Another method involves the use of the “directed ortho metalation” methodology to introduce the diphenylphosphino group to the benzene ring .Molecular Structure Analysis
The molecular formula of Di-tert-butylphosphine is C12H27P . Its molecular weight is 202.32 g/mol . The exact mass is 202.185043 g/mol .Chemical Reactions Analysis
Di-tert-butylphosphine is used in a variety of chemical reactions. It is particularly useful in cross-coupling reactions such as the Buchwald-Hartwig Cross Coupling Reaction, the Heck Reaction, and the Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Di-tert-butylphosphine is a colorless liquid . It has a density of 0.79 g/mL at 25 °C . It is also air sensitive .科学研究应用
Catalysis and Ligand Design
Di-tert-butyl(n-butyl)phosphine serves as a versatile ligand in transition metal catalysis. Its steric bulkiness and electron-donating properties make it an excellent choice for stabilizing metal complexes. Researchers employ tBuP(nBu) in palladium-catalyzed cross-coupling reactions, such as the coupling of arylboronic acids with phenyliodonium ylides of hydroxyquinones . Additionally, it participates in α-arylation reactions with aryl halides.
Phosphitylation Reactions
This compound acts as a reagent for the efficient phosphorylative conversion of alcohols into their corresponding dibenzylphosphorotriesters. These phosphorylated derivatives find applications in organic synthesis and drug development .
Photochemical Studies
Researchers have explored the photochemistry of Di-tert-butyl(n-butyl)phosphine. Under UV light, it readily dimerizes to form a ladderane-type phosphaalkyne tetramer. The initial step involves isomerization to a 1,2-diphosphacyclobutadiene, which subsequently undergoes a [2 + 2] cycloaddition to yield the tetramer. This photochemical behavior provides insights into its reactivity and electronic properties .
Steric Effects in Nucleophilic and Electrophilic Reactions
Studies have investigated the reactions of mono- and di-tert-butyl phosphorus compounds to assess the importance of steric factors in nucleophilic and electrophilic processes at trivalent phosphorus. These investigations shed light on the role of bulky substituents in chemical reactivity .
Phosphorus-Based Tetrahedral Molecules
Di-tert-butyl(n-butyl)phosphine belongs to a class of phosphorus-based tetrahedral molecules. Its isolobal relationship with white phosphorus (P4) and its pronounced spherical aromaticity make it an intriguing subject for theoretical and experimental studies .
作用机制
Target of Action
Di-t-butyl(n-butyl)phosphine is a bulky secondary phosphine ligand . It primarily targets organometallic compounds and is used in many synthetic and catalytic applications .
Mode of Action
The compound interacts with its targets by serving as a ligand, a molecule that binds to another (usually larger) molecule. In this case, Di-t-butyl(n-butyl)phosphine binds to organometallic compounds, facilitating various chemical reactions .
Biochemical Pathways
It’s known that the compound plays a crucial role in organometallic synthetic and catalytic applications . This suggests that it may influence pathways related to these processes.
Pharmacokinetics
Given its use in synthetic and catalytic applications, it’s likely that these properties would be highly dependent on the specific conditions of its use .
Result of Action
The primary result of Di-t-butyl(n-butyl)phosphine’s action is the facilitation of chemical reactions in organometallic synthetic and catalytic applications . The specific molecular and cellular effects would depend on the nature of these reactions.
Action Environment
Di-t-butyl(n-butyl)phosphine is air sensitive and hazardous . Its action, efficacy, and stability are likely to be influenced by environmental factors such as exposure to air and moisture . Therefore, it’s typically handled under inert gas and stored in a well-ventilated place with the container kept tightly closed .
安全和危害
未来方向
属性
IUPAC Name |
butyl(ditert-butyl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKBSRFAWDZHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-t-butyl(n-butyl)phosphine | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

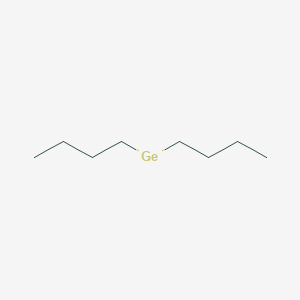
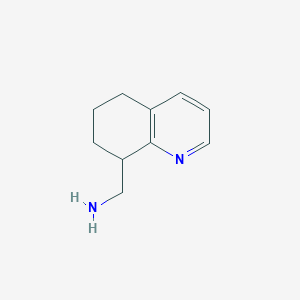
![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)
![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)
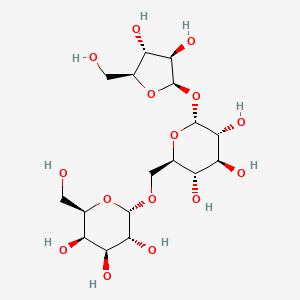


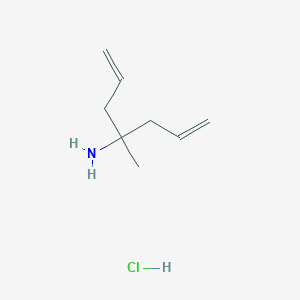
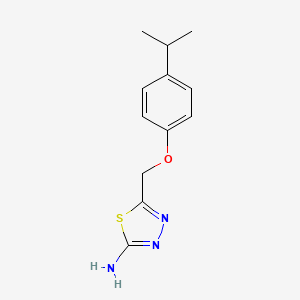
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)
